5-Methylpyrazolo[1,5-C]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylpyrazolo[1,5-C]pyrimidin-7-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrazolo[1,5-C]pyrimidin-7-amine typically involves the condensation of aminopyrazole with appropriate aldehydes or ketones under specific reaction conditions. One common method includes the use of ethoxymethylenmalonitrile in ethanol as a solvent . The reaction proceeds via an addition-elimination mechanism, resulting in the formation of the desired pyrazolo[1,5-C]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve higher yields and purity. These methods may involve the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrazolo[1,5-C]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .
Scientific Research Applications
5-Methylpyrazolo[1,5-C]pyrimidin-7-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an antitumor agent and enzymatic inhibitor.
Materials Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices and other optical applications.
Biological Research: It is used as a fluorescent probe for studying intracellular processes and interactions with biomolecules.
Industrial Applications: The compound’s stability and reactivity make it valuable in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methylpyrazolo[1,5-C]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. Additionally, its ability to form stable complexes with metal ions makes it useful in chelation therapy and other medical applications .
Comparison with Similar Compounds
5-Methylpyrazolo[1,5-C]pyrimidin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but lacks the methyl group at the 5-position, which can influence its reactivity and applications.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5-methylpyrazolo[1,5-c]pyrimidin-7-amine |
InChI |
InChI=1S/C7H8N4/c1-5-4-6-2-3-9-11(6)7(8)10-5/h2-4H,1H3,(H2,8,10) |
InChI Key |
OCPCAPXKORBPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=NN2C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.